

AF 555 Azide: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 azide is a bright and photostable orange-fluorescent dye that has emerged as a valuable tool for super-resolution microscopy. Its azide functional group allows for its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This enables the precise labeling of proteins, nucleic acids, and other targets for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT). AF 555 is a hydrophilic fluorophore with a high fluorescence quantum yield, making it an excellent alternative to dyes like TAMRA and Cy3.^{[1][2]} Its spectral properties are well-suited for excitation with common laser lines, and it exhibits the photoswitching characteristics necessary for single-molecule localization microscopy.

This document provides detailed application notes and protocols for the use of **AF 555 azide** in super-resolution microscopy, with a focus on STORM and DNA-PAINT.

Data Presentation

The performance of a fluorophore in super-resolution microscopy is characterized by several key photophysical parameters. While exhaustive quantitative data for **AF 555 azide** across all possible conditions is not available in a single source, the following tables summarize the

known properties of AF 555 and its spectrally similar analog, Alexa Fluor 555, which can serve as a strong starting point for experimental design.

Table 1: Spectroscopic and General Properties of **AF 555 Azide**

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~555 nm	[3]
Emission Maximum (λ_{em})	~580 nm	[3]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield	High	[1][2]
Solubility	Water-soluble	[2]
Reactive Group	Azide (-N ₃)	[1][2]

Table 2: Reported Performance of Alexa Fluor 555 in Super-Resolution Microscopy

Parameter	Value	Imaging Conditions	Reference(s)
Photons per Switching Event	~2500	Glycerol/Oxygen Scavenging Buffer	[3]
Localization Precision	~20.5 nm (FRC)	Slowfade Diamond buffer	[4]
Blinking Behavior	Good in OxEA buffer and Slowfade Diamond	TIRF microscopy, >1 kW/cm ² 532 nm laser	[4][5]

Experimental Protocols

Protocol 1: Labeling of Proteins with AF 555 Azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified antibody with **AF 555 azide**.

Materials:

- Alkyne-modified antibody
- **AF 555 azide**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **AF 555 azide** in DMSO to a concentration of 10 mM.
 - Prepare a 20 mM solution of CuSO_4 in water.
 - Prepare a 100 mM solution of THPTA in water.
 - Prepare a fresh 100 mM solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified antibody (typically at 1-5 mg/mL in PBS) with a 5-10 fold molar excess of **AF 555 azide** from the stock solution.
 - In a separate tube, premix the CuSO_4 and THPTA solutions in a 1:5 molar ratio.
- Initiate the Click Reaction:

- Add the CuSO₄/THPTA mixture to the antibody/azide solution to a final copper concentration of 0.1-0.5 mM.
- Add sodium ascorbate to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) state.^[6]
- Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

- Purification:
 - Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for AF 555).

Protocol 2: Labeling of Live Cells with AF 555 Azide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling biomolecules in living cells that have been metabolically engineered to incorporate a strained alkyne (e.g., DBCO).

Materials:

- Cells cultured with a DBCO-modified metabolic precursor
- **AF 555 azide**
- Cell culture medium
- PBS

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluence.
 - Incubate cells with the DBCO-containing metabolic precursor for a sufficient time to allow for incorporation into the target biomolecules (e.g., 24-48 hours).
- Labeling:
 - Prepare a working solution of **AF 555 azide** in cell culture medium at a final concentration of 2-10 μ M.
 - Wash the cells gently with warm PBS to remove unincorporated precursor.
 - Incubate the cells with the **AF 555 azide** solution for 30-60 minutes at 37°C in a cell culture incubator.^[7]
- Washing and Imaging:
 - Wash the cells three times with warm PBS to remove excess dye.
 - The cells are now ready for live-cell super-resolution imaging.

Protocol 3: (d)STORM Imaging of AF 555 Azide-Labeled Samples

This protocol provides a starting point for direct STORM (dSTORM) imaging. Optimal parameters will depend on the specific microscope setup and sample.

Materials:

- **AF 555 azide**-labeled sample on a #1.5 glass coverslip
- STORM imaging buffer

STORM Imaging Buffer Formulation (Gloxy Buffer):

- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase + 50 μ L catalase (17 mg/mL) in 200 μ L Buffer A
- MEA solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl (1 M stock)

Imaging Buffer Preparation (prepare fresh):

- To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA.[8]

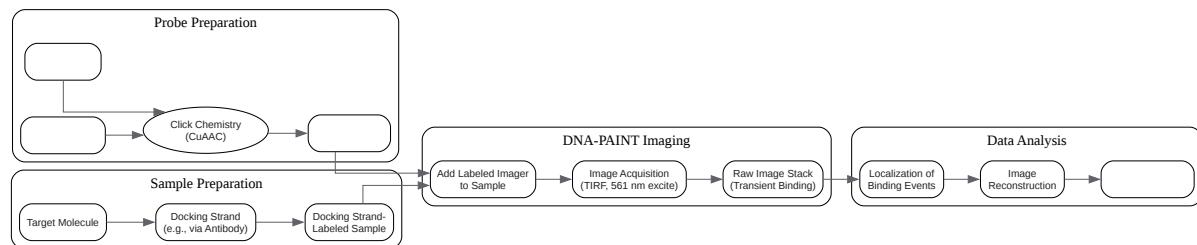
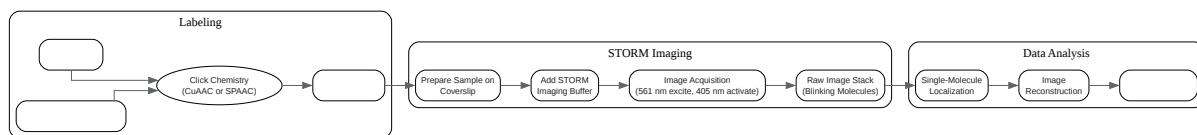
Imaging Procedure:

- Microscope Setup:
 - Use a high numerical aperture objective (e.g., 100x, NA \geq 1.4).
 - Use a 561 nm laser for excitation and a weak 405 nm laser for reactivation.
- Image Acquisition:
 - Mount the sample on the microscope and add the STORM imaging buffer.
 - Focus on the sample.
 - Illuminate the sample with the 561 nm laser at a high power density (e.g., 1-2 kW/cm²) to induce photoswitching of the AF 555 molecules into a dark state.[4]
 - Adjust the 405 nm laser power to achieve a sparse density of single-molecule blinking events per frame.
 - Acquire a sequence of 10,000-100,000 frames at a high frame rate (e.g., 50-100 Hz).[9]
- Data Analysis:
 - Process the raw image stack using single-molecule localization software (e.g., ThunderSTORM, Picasso) to identify and localize the individual blinking events with sub-pixel precision.
 - Reconstruct the final super-resolution image from the localized coordinates.

Protocol 4: DNA-PAINT Imaging with AF 555 Azide-Labeled Imager Strands

This protocol outlines the use of **AF 555 azide**-labeled oligonucleotides for DNA-PAINT.

Materials:



- Sample labeled with docking strands (complementary to the imager strand)
- **AF 555 azide**-labeled imager strand (typically 9-11 nucleotides)
- DNA-PAINT imaging buffer (e.g., PBS with 500 mM NaCl to facilitate hybridization)

Procedure:

- Imager Strand Preparation:
 - Synthesize or purchase an alkyne-modified oligonucleotide (imager strand).
 - Label the imager strand with **AF 555 azide** using the CuAAC protocol described above.
 - Purify the labeled imager strand using HPLC.
- Sample Preparation:
 - Label the target of interest in the sample with the complementary docking strand (e.g., via antibody-oligonucleotide conjugates).
- Imaging:
 - Mount the sample on the microscope.
 - Add the DNA-PAINT imaging buffer containing the AF 555-labeled imager strand at a low concentration (typically 0.1-1 nM).
 - Illuminate the sample with a 561 nm laser.

- Acquire a long image sequence (e.g., 10,000-50,000 frames) to capture the transient binding and unbinding events of the imager strand.
- Data Analysis:
 - Process the image stack with DNA-PAINT analysis software (e.g., Picasso) to localize the binding events and reconstruct the super-resolution image.[10]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. microscopyu.com [microscopyu.com]
- 4. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. augusta.edu [augusta.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. microscopist.co.uk [microscopist.co.uk]
- To cite this document: BenchChem. [AF 555 Azide: Application Notes and Protocols for Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377213#af-555-azide-applications-in-super-resolution-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com